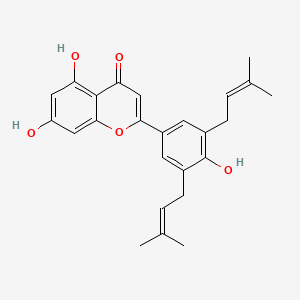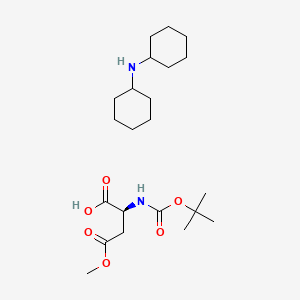
Diciclohexilamina (S)-2-((terc-butoxicarbonil)amino)-4-metoxi-4-oxobutanoato
Descripción general
Descripción
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate is a complex organic compound that is often used in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the methoxy and oxo groups further adds to its reactivity and versatility in various chemical processes.
Aplicaciones Científicas De Investigación
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
Target of Action
The primary target of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate, also known as Boc-L-aspartic acid 4-Methyl ester dicyclohexylammonium salt, is the amino acids in proteins. The compound is used in the synthesis of Boc derivatives of amino acids .
Mode of Action
The compound introduces the tert-butoxycarbonyl (Boc) group into a variety of organic compounds . The Boc group is a protective group used in organic synthesis. It prevents unwanted reactions from occurring at the nitrogen atom of the amino acids during the synthesis process .
Biochemical Pathways
The compound affects the biochemical pathways involved in protein synthesis. By introducing the Boc group into amino acids, it influences the structure and function of the resulting proteins .
Result of Action
The introduction of the Boc group into amino acids results in the formation of Boc derivatives of these amino acids . These derivatives can then be used in further reactions to synthesize more complex organic compounds .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the efficiency of the introduction of the Boc group into organic compounds can be optimized by adjusting the conditions of the reactions . Furthermore, the use of flow microreactor systems has been shown to make the process more efficient, versatile, and sustainable compared to the batch .
Análisis Bioquímico
Biochemical Properties
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, such as peptidases and proteases, which are responsible for cleaving peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group protects the amino group of aspartic acid, preventing unwanted reactions during peptide synthesis. This protection is essential for the selective formation of peptide bonds, ensuring the correct sequence of amino acids in the final peptide product .
Cellular Effects
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate influences various cellular processes by protecting amino acids during peptide synthesis. This protection ensures the proper assembly of peptides, which are crucial for cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in peptide synthesis indirectly affects cell function by enabling the production of functional proteins and peptides that regulate cellular activities .
Molecular Mechanism
The molecular mechanism of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate involves the protection of the amino group of aspartic acid through the formation of a Boc group. This protection prevents the amino group from participating in unwanted reactions during peptide synthesis. The compound’s interaction with enzymes, such as peptidases and proteases, ensures the selective cleavage of peptide bonds, allowing for the correct assembly of peptides. Additionally, the Boc group can be selectively removed under mild conditions, enabling the final peptide product to retain its functional amino group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate change over time due to its stability and degradation properties. The compound is generally stable under dry and room temperature conditions, but it can degrade over time when exposed to moisture or extreme temperatures. Long-term studies have shown that the compound maintains its protective properties for extended periods, ensuring the stability of amino acids during peptide synthesis .
Dosage Effects in Animal Models
The effects of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate vary with different dosages in animal models. At low doses, the compound effectively protects amino acids during peptide synthesis without causing any adverse effects. At high doses, the compound may exhibit toxic effects, such as cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that the compound’s protective properties are dose-dependent .
Metabolic Pathways
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes, such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. These interactions ensure the proper assembly of peptides, which are essential for various metabolic processes. The compound’s role in protecting amino acids during peptide synthesis indirectly affects metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in specific cellular compartments, where it can effectively protect amino acids during peptide synthesis. The compound’s distribution is crucial for maintaining the stability of amino acids and ensuring the correct assembly of peptides .
Subcellular Localization
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate is localized in specific subcellular compartments, where it exerts its protective effects on amino acids. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This subcellular localization is essential for the compound’s function in protecting amino acids during peptide synthesis, enabling the correct assembly of peptides in specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate typically involves the reaction of dicyclohexylamine with (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine.
Comparación Con Compuestos Similares
Similar Compounds
- Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-hydroxy-4-oxobutanoate
- Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methyl-4-oxobutanoate
Uniqueness
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate is unique due to the presence of the methoxy group, which imparts distinct reactivity compared to its analogs. The methoxy group can participate in additional chemical reactions, such as oxidation to form aldehydes or carboxylic acids, which are not possible with the hydroxy or methyl analogs .
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,11,15)(H,13,14)/t;6-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZLUTJIPMHAQN-ZCMDIHMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692809 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135941-84-3 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


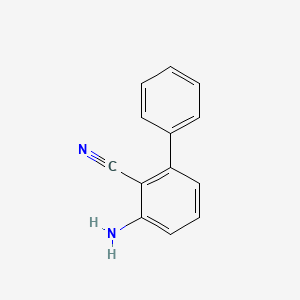

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)
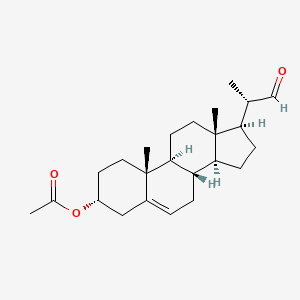
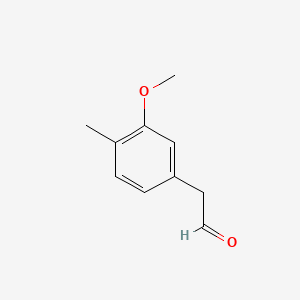
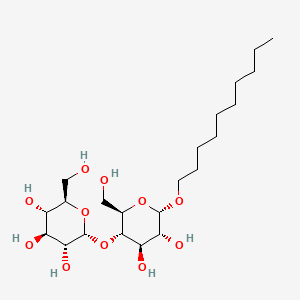
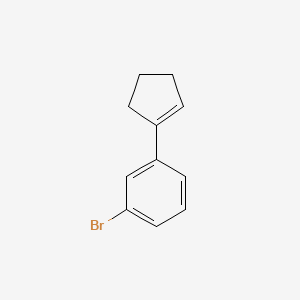
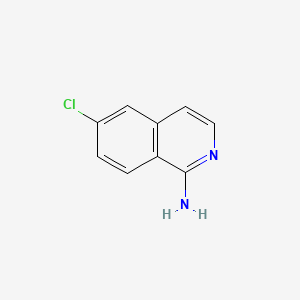
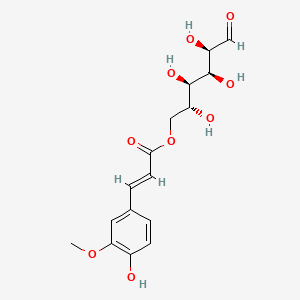
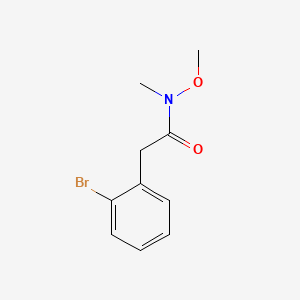
![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)
